1,4-Dimethylpiperidine

Übersicht

Beschreibung

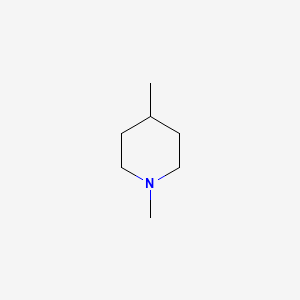

1,4-Dimethylpiperidine is an organic compound with the molecular formula C7H15N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of two methyl groups attached to the first and fourth carbon atoms of the piperidine ring. Piperidines are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions. This method is advantageous due to its simplicity, requiring only the reactant, catalyst, and a hydrogen source . Another method involves cycloadditions, reductive amination, nucleophilic substitutions, and radical cyclization .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production. The use of palladium and rhodium catalysts is common in these industrial methods .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve the conversion of pyridine derivatives to piperidines using hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Hydrogen gas in the presence of a rhodium or palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: this compound itself from pyridine derivatives.

Substitution: Various substituted piperidines depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,4-Dimethylpiperidine has the molecular formula and is classified as a piperidine derivative. Its structure includes two methyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperidine ring, which influences its reactivity and interaction with biological systems.

Medicinal Applications

1. Pharmaceutical Intermediates

1,4-DMP serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the therapeutic properties of drug candidates. Notably, it has been explored for its potential in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems .

2. Cholinesterase Inhibition

Research indicates that 1,4-DMP exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This property positions it as a candidate for drug development aimed at treating Alzheimer's disease and other cholinergic deficits .

3. Kinase Inhibition

Recent studies have demonstrated that 1,4-DMP can inhibit various kinases involved in signal transduction pathways. For example, it showed significant inhibition against BRD4 and other kinases at concentrations relevant for therapeutic applications .

Industrial Applications

1. Catalysts in Polymer Chemistry

In industrial settings, 1,4-DMP is utilized as a catalyst for the production of polyurethane foams. Its ability to facilitate chemical reactions makes it valuable in creating durable materials used across multiple sectors .

2. Surfactants and Coatings

This compound is also employed as an intermediate for synthesizing cationic surfactants and coatings. These applications leverage its chemical properties to enhance product performance in various formulations .

3. Environmental Applications

The stability of 1,4-DMP blends with other solvents has been studied for carbon dioxide capture processes, providing insights into its potential role in environmental sustainability efforts .

Case Study 1: Neuropharmacological Research

A study investigated the effects of 1,4-DMP on AChE inhibition in vitro. The results indicated that compounds derived from 1,4-DMP exhibited enhanced selectivity and potency compared to traditional inhibitors, suggesting a promising avenue for developing new Alzheimer's treatments.

Case Study 2: Polymer Development

In an industrial application, researchers explored the use of 1,4-DMP as a catalyst in the synthesis of polyurethane foams. The findings demonstrated improved reaction rates and product quality compared to conventional catalysts, highlighting its efficiency in polymer chemistry.

Wirkmechanismus

The mechanism of action of 1,4-Dimethylpiperidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, piperidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Piperidine: The parent compound of 1,4-Dimethylpiperidine, lacking the methyl groups.

2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with methyl groups at different positions.

4-Methylpiperidine: A monomethyl-substituted piperidine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives .

Biologische Aktivität

1,4-Dimethylpiperidine is a derivative of piperidine, a six-membered saturated heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The structural modifications in piperidine derivatives can significantly influence their pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 113.21 g/mol. The presence of two methyl groups at the 1 and 4 positions of the piperidine ring alters its electronic properties and steric configuration, which can enhance its interaction with biological targets.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These activities include:

- Antimicrobial Activity : Piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that piperidin-4-ones demonstrate potent activity against various pathogens such as Staphylococcus aureus and Candida albicans .

- CNS Activity : Compounds containing piperidine rings are known to affect the central nervous system (CNS). They can act as depressants or stimulants depending on their structure. For example, certain derivatives have been investigated for their potential as anxiolytics or antidepressants .

- Antimalarial Activity : Research indicates that 1,4-disubstituted piperidines show promising antimalarial activity against Plasmodium falciparum. Compounds derived from this compound have been synthesized and evaluated for their efficacy against chloroquine-sensitive and resistant strains .

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit key enzymes involved in various diseases, including acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Case Studies

Several studies highlight the biological potential of this compound:

- Antibacterial Evaluation : A study assessed various piperidine derivatives for antibacterial activity. The results indicated that modifications at the 2 or 6 positions of the piperidine ring enhanced antibacterial efficacy against multiple strains .

- Antimalarial Research : A library of 1,4-disubstituted piperidines was synthesized and tested against P. falciparum. Notable compounds exhibited IC50 values comparable to standard treatments like chloroquine, demonstrating potential for drug development .

- CNS Effects : In a pharmacological evaluation, certain derivatives exhibited significant CNS depressant effects in animal models, indicating their potential use as sedatives or anxiolytics .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Enzyme | Notable Compounds | IC50 (nM) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Piperidin-4-one | 12.5 |

| Antifungal | Candida albicans | Substituted piperidines | 15.0 |

| Antimalarial | Plasmodium falciparum | Compound 12d | 13.64 |

| CNS Depressant | Rat Model | Various derivatives | N/A |

| Acetylcholinesterase Inhibition | Human Recombinant AChE | Compound from study | N/A |

Eigenschaften

IUPAC Name |

1,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMLBGFGKLKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219726 | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-15-8 | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.